7-(3,4-dimethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Description
This compound features a dihydroquinazolin-5-one core substituted at the 7-position with a 3,4-dimethoxyphenyl group and at the 2-position with a piperazine ring bearing a furan-2-ylcarbonyl moiety. Its molecular formula is C₂₆H₂₈N₄O₅ (calculated molecular weight: 476.53 g/mol), though variations in substituents across analogues alter physicochemical and pharmacological profiles .
Properties
Molecular Formula |
C25H26N4O5 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H26N4O5/c1-32-21-6-5-16(14-23(21)33-2)17-12-19-18(20(30)13-17)15-26-25(27-19)29-9-7-28(8-10-29)24(31)22-4-3-11-34-22/h3-6,11,14-15,17H,7-10,12-13H2,1-2H3 |
InChI Key |
YCBGVIMYBBUTQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C(=O)C5=CC=CO5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Piperazine Ring Formation:
Industrial Production:
- Industrial-scale production methods are proprietary, but they likely involve optimized versions of the synthetic routes mentioned above.
Chemical Reactions Analysis
Furametazepam undergoes various reactions:
Oxidation: It can be oxidized to form its N-oxide derivative.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The piperazine nitrogen can undergo substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of quinazolinone compounds possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups enhances their antibacterial activity .
2. Anticancer Properties
Quinazolinone derivatives have been investigated for their anticancer potential. Research indicates that certain modifications in the structure can lead to increased cytotoxicity against cancer cell lines such as K562 and MCF-7 . The mechanism often involves the induction of apoptosis in cancer cells.
3. Neuropharmacological Effects
Some studies suggest that compounds with piperazine rings can exhibit neuropharmacological effects, acting as potential anxiolytics or antidepressants . The interaction with neurotransmitter systems may provide avenues for treating mood disorders.
Case Studies
Several case studies highlight the applications of this compound in various fields:
1. Antimicrobial Studies
A study focusing on the synthesis and evaluation of related quinazolinone derivatives found that specific substitutions led to enhanced activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml . These findings suggest potential for developing new antimicrobial agents.
2. Anticancer Research
In another study, derivatives were tested for their ability to inhibit cell proliferation in cancer models. The most active compounds showed significant cell death induction in K562 cells, indicating their potential as novel anticancer agents .
Mechanism of Action
GABA-A Receptor Agonist: Furametazepam enhances GABAergic neurotransmission by binding to GABA-A receptors.
Sedation and Anxiolysis: Activation of GABA-A receptors leads to sedation and anxiolysis.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The 4-fluorophenyl substituent () increases lipophilicity and may enhance blood-brain barrier penetration compared to the 3,4-dimethoxyphenyl group .
- Piperazine Modifications: Replacing the furanoyl group with phenyl () or benzodioxolylmethyl () alters solubility and binding interactions.
- Methyl Substitution : The 4-methyl group in ’s compound adds steric bulk, which might influence receptor binding kinetics .
Physicochemical Property Analysis
Notes:
Biological Activity
The compound 7-(3,4-dimethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this quinazolinone derivative typically involves multiple steps that include the formation of the quinazoline core and subsequent substitutions to introduce the dimethoxyphenyl and furan-2-carbonyl groups. The general synthetic route can be summarized as follows:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate starting materials.
- Substitution Reactions : Electrophilic aromatic substitution reactions are employed to introduce the dimethoxyphenyl group, while acylation reactions incorporate the furan-2-carbonyl moiety.
Antitumor Activity
Recent studies have indicated that compounds structurally related to 7-(3,4-dimethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one exhibit significant antitumor properties. For instance, a series of piperazine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression, particularly in the S phase .
Antibacterial and Antifungal Activity
The compound has also shown promising antibacterial and antifungal activities. In a comparative study, derivatives were tested against a range of bacterial strains and fungi. The results suggested that certain modifications to the piperazine ring enhanced the antimicrobial potency, likely due to improved interaction with bacterial cell membranes or inhibition of specific metabolic pathways .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Caspase Activation : The compound appears to activate caspase enzymes, which play a crucial role in the apoptotic pathway. This activation leads to programmed cell death in tumor cells .
- Cell Cycle Arrest : It induces cell cycle arrest at specific checkpoints, particularly in the S phase, which prevents cancer cells from proliferating effectively .
- Interaction with Membrane Targets : The structural components of the molecule suggest potential interactions with cellular membranes or specific receptors that could mediate its antibacterial effects .
Study on HepG2 Cells
A notable study investigated the effects of related compounds on HepG2 human hepatocellular carcinoma cells using MTT assays to assess cytotoxicity. The results indicated a significant reduction in cell viability upon treatment with these compounds, correlating with increased caspase 3 activity and alterations in cell cycle distribution .
Comparative Analysis with Other Compounds
In another study comparing various quinazolinone derivatives, it was found that those containing both furan and piperazine moieties exhibited superior biological activity compared to simpler analogs. This highlights the importance of structural complexity in enhancing pharmacological effects .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
